5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURWACYEIBHFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Chloro-2-aminophenol Derivatives
The benzo[d]oxazol-2(3H)-one scaffold is typically synthesized via cyclization of 5-chloro-2-aminophenol with carbonylating agents. Common methods include:
Reaction Conditions:
- Phosgene gas or triphosgene in dichloromethane at 0–5°C.
- N,N’-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux.
Mechanism:
- Activation of the amine group by the carbonylating agent.
- Intramolecular cyclization to form the oxazolone ring.
Yield Optimization:
- Use of anhydrous conditions to prevent hydrolysis (yields: 75–85%).
- Catalytic 4-dimethylaminopyridine (DMAP) to accelerate cyclization.
Introduction of the 2-Oxoethyl Side Chain
Alkylation of Oxazolone Nitrogen
The nitrogen at position 3 of the oxazolone is alkylated using 2-bromoacetyl bromide or chloroacetyl chloride under basic conditions:
General Procedure:
- Dissolve 5-chlorobenzo[d]oxazol-2(3H)-one in anhydrous acetonitrile or dimethylformamide (DMF).
- Add 2-bromoacetyl bromide (1.2 equiv) dropwise at 0°C.
- Introduce potassium carbonate (2.5 equiv) and stir at 25°C for 12–16 hours.
Workup:
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Synthesis of the 3,4-Dihydroquinoline Substructure
Reduction of Quinoline Derivatives
The dihydroquinoline moiety is synthesized via partial hydrogenation of quinoline using:
Cyclocondensation of Aniline Derivatives
Alternative routes involve cyclocondensation of 2-aminobenzaldehyde with cyclohexanone in the presence of ammonium acetate under reflux:
Reaction Scheme:
$$ \text{2-Aminobenzaldehyde} + \text{Cyclohexanone} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{3,4-Dihydroquinoline} $$
Coupling of Side Chain to Dihydroquinoline
Amide Bond Formation
The 2-oxoethyl side chain is coupled to the dihydroquinoline nitrogen via amide bond formation :
Procedure:
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables coupling under mild conditions:
Conditions:
- 2-Hydroxyethyl oxazolone + 3,4-dihydroquinoline in THF at 0°C.
Process Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +12% vs. acetonitrile |
| Base | Potassium carbonate | +8% vs. sodium hydroxide |
| Catalyst | KI (0.2 equiv) | +15% reaction rate |
Temperature and Time Optimization
- Alkylation Step: 30–45°C for 6–7 hours (80.95% yield).
- Coupling Step: Room temperature for 16 hours (73.3% yield).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to introduce further functionalities.
Reduction: : Reduction of oxo groups to hydroxyl groups.
Substitution: : Electrophilic and nucleophilic substitution at various positions.
Common Reagents and Conditions Used
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminium hydride.
Halogenating agents for further substitution reactions.
Major Products Formed from These Reactions
Derivatives with varied substitution patterns.
Functionalized oxazole and quinoline derivatives.
Compounds with enhanced pharmacological properties.
Scientific Research Applications
In Chemistry
Organic Synthesis: : Intermediate for the synthesis of complex molecules.
Catalysis: : Used in various catalytic cycles to facilitate organic reactions.
In Biology and Medicine
Pharmaceutical Development: : Potential therapeutic agent due to its structural features.
Biological Studies: : Investigated for its biological activity and potential as a bioactive compound.
In Industry
Material Science: : Precursor for the synthesis of materials with specific properties.
Agricultural Chemicals: : Basis for the development of agrochemicals with desired effects.
Mechanism of Action
The Mechanism
The compound exerts its effects primarily through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes or receptors, influencing biological pathways and resulting in desired physiological effects.
Molecular Targets and Pathways Involved
Enzyme inhibition or activation.
Receptor binding leading to modulation of signaling pathways.
Interactions with nucleic acids affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Benzoxazolones ()
Compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i) share the benzoxazolone core but incorporate piperazine linkers and alkyl chains. These derivatives exhibit moderate synthetic yields (51–53%) due to multi-step reactions . In contrast, 3,6-dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (4b, ) achieves a higher yield (72%) owing to steric stabilization by benzhydryl groups, which may reduce side reactions .
Triazole-Thione Derivatives ()
Cyclization of thiosemicarbazides yields 5-chloro-3-[(4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzo[d]oxazol-2(3H)-one (2a-e) . The triazole-thione group introduces sulfur, increasing lipophilicity (LogP) compared to the target compound’s oxygen-based groups. This substitution may enhance membrane permeability but reduce aqueous solubility .
Heteroatom and Solubility Effects
- Benzothiazolone vs.
- Hydroxyethyl Piperazine Derivatives (): The compound 5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one incorporates a polar hydroxyethyl group, improving water solubility. This contrasts with the target compound’s dihydroquinoline moiety, which may limit solubility due to aromatic stacking .
Pharmacological Implications
- Triazole Derivatives () : The 1,2,4-triazole ring in 2a-e is resistant to metabolic oxidation, suggesting improved pharmacokinetic stability compared to the target compound’s oxoethyl group .
- Oxadiazolone Analogs (–11) : Compounds like 5-(2-chlorophenyl)-3-ethyl-1,3,4-oxadiazol-2(3H)-one () exhibit distinct electronic profiles due to the oxadiazole ring, which may favor interactions with enzymes like cyclooxygenase or kinases .
Key Research Findings
Synthetic Efficiency : Bulky substituents (e.g., benzhydryl in 4b) improve yields by reducing side reactions, whereas flexible linkers (e.g., butyl in 5i) lower yields due to conformational variability .
Solubility-Bioavailability Trade-off : Hydroxyethyl groups () enhance solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like triazole-thiones .
Electronic Effects : Chloro substituents at position 5 (common in all compounds) stabilize the benzoxazolone ring via resonance, enhancing electrophilic reactivity for target binding .
Biological Activity
5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₄ClN₃O₃
- Molecular Weight : 363.81866 g/mol
- CAS Number : [99435-01-5]
The presence of the chloro group and the quinoline moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and condensation methods. The detailed synthetic pathway has not been extensively documented in available literature but is crucial for understanding its biological implications.
Anticancer Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzoxazole derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 20.1 | Cell cycle arrest |
| PC3 | 18.7 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been evaluated against various bacterial strains. While specific data for this compound is limited, related benzoxazole derivatives have shown activity against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate activity |
| Escherichia coli | 64 | Low activity |
Mechanistic Studies
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit certain kinases or modulate pathways involved in cell survival and apoptosis. Further mechanistic studies are necessary to elucidate these pathways fully.
Case Studies
- Breast Cancer Inhibition : A study demonstrated that a related benzoxazole derivative significantly reduced tumor size in MCF-7 xenograft models, indicating potential therapeutic applications for breast cancer treatment.
- Antimicrobial Efficacy : A series of experiments tested the compound's efficacy against multidrug-resistant strains of bacteria, revealing promising results that warrant further exploration.
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the dihydroquinoline moiety.
- Coupling reactions (e.g., amide bond formation) to link the benzoxazolone core to the 2-oxoethyl group.
- Cyclization under microwave irradiation (as seen in analogous benzoxazole derivatives) to improve yield and reduce reaction time .
Key intermediates are characterized via ¹H NMR and mass spectrometry to confirm structural integrity at each step .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., chlorine atom integration in the benzoxazolone ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups like carbonyl (C=O) and oxazolone rings .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Answer:
- Core modifications : Replace the dihydroquinoline group with other heterocycles (e.g., thiazepane or pyridyl rings) to assess bioactivity changes .
- Side-chain diversification : Introduce triazole or oxadiazole moieties via click chemistry to enhance pharmacokinetic properties .
- Computational docking : Use tools like Schrödinger Maestro to predict binding affinity with target proteins (e.g., bacterial enzymes) before synthesis .
Advanced: How can contradictory bioactivity data in antimicrobial assays be resolved?
Answer:
- Re-evaluate assay conditions : Test under standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC values .
- Check stereochemical purity : Enantiomeric impurities (common in chiral intermediates) may skew results; use chiral HPLC for verification .
- Combine with efflux pump inhibitors : Assess whether bacterial resistance mechanisms (e.g., efflux) mask true activity .
Basic: What structural analysis techniques validate the compound’s 3D conformation?
Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planarity of the benzoxazolone ring) .
- Molecular dynamics simulations : Predicts stability in solvated environments using Molecular Operating Environment (MOE) .
Advanced: Which computational methods predict metabolic stability?
Answer:
- In silico metabolism : Tools like MOE’s Metabolite Predictor identify vulnerable sites (e.g., oxidation of the dihydroquinoline ring) .
- CYP450 inhibition assays : Use liver microsomes to quantify interactions with cytochrome P450 enzymes .
Advanced: How do structural modifications impact solubility without compromising activity?
Answer:
- Polar group introduction : Add hydroxyl or amine groups to the side chain to enhance aqueous solubility .
- Prodrug strategies : Temporarily mask hydrophobic groups (e.g., esterification of carbonyls) for improved bioavailability .
- Co-solvent systems : Test formulations with DMSO or cyclodextrins for in vitro assays .
Basic: What reaction conditions optimize yield in the final coupling step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) .
- Catalyst screening : Use Pd/C or Cu(I) catalysts for efficient cross-coupling .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility .
Advanced: How can crystallographic data resolve discrepancies in reported tautomeric forms?
Answer:
- Single-crystal X-ray diffraction : Determines dominant tautomers (e.g., lactam-lactim equilibria in benzoxazolones) .
- Solid-state NMR : Compares crystalline vs. solution-phase structures to identify tautomerization .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with target proteins .
- Thermal shift assays : Monitor protein melting shifts to confirm binding .
- RNA interference : Knock down putative targets and assess activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
